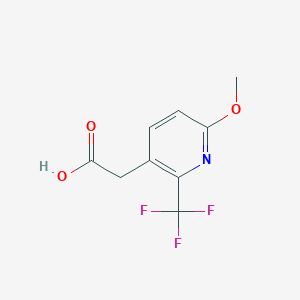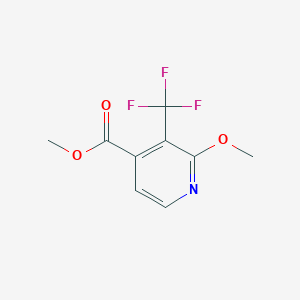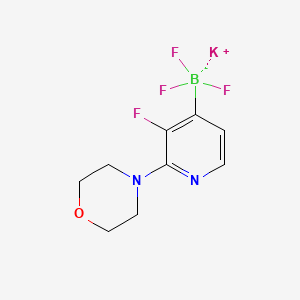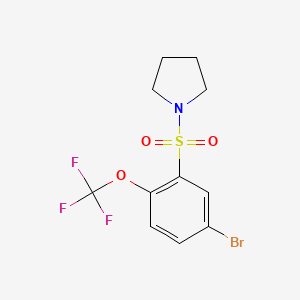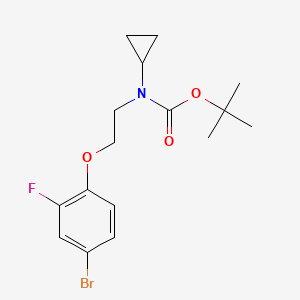
Suc-Leu-Leu-Val-Tyr-pNA
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Leu-Leu-Val-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the efficient and consistent production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity and identity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Suc-Leu-Leu-Val-Tyr-pNA primarily undergoes enzymatic cleavage reactions. When exposed to chymotrypsin-like enzymes, the peptide bond between the tyrosine residue and the 4-nitroaniline moiety is hydrolyzed, releasing the chromophore 4-nitroaniline. This reaction is highly specific and is used to measure the activity of chymotrypsin-like enzymes in various biological samples .
Common Reagents and Conditions
The enzymatic cleavage of this compound typically occurs under mild aqueous conditions, often at physiological pH (around 7.4). Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and the enzyme of interest, such as chymotrypsin .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 4-nitroaniline, which exhibits a yellow color and can be quantitatively measured using spectrophotometry. The remaining peptide fragment, Suc-Leu-Leu-Val-Tyr, is also produced but is not typically the focus of the assay .
Aplicaciones Científicas De Investigación
Suc-Leu-Leu-Val-Tyr-pNA is widely used in scientific research for its ability to detect and quantify chymotrypsin-like enzymatic activity. Some key applications include:
Mecanismo De Acción
The mechanism of action of Suc-Leu-Leu-Val-Tyr-pNA involves its cleavage by chymotrypsin-like enzymes. These enzymes recognize the specific peptide sequence and hydrolyze the peptide bond between the tyrosine residue and the 4-nitroaniline moiety. The release of 4-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows for the precise quantification of enzyme activity in various samples .
Comparación Con Compuestos Similares
Suc-Leu-Leu-Val-Tyr-pNA is unique in its specificity for chymotrypsin-like enzymes. Similar compounds include:
Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A fluorogenic substrate used for similar enzymatic assays but with fluorescence detection.
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used to detect chymotrypsin activity but with a different peptide sequence.
Suc-Leu-Leu-Val-Tyr-AMC: A substrate that releases a fluorescent product upon enzymatic cleavage, used in similar applications.
These compounds share similar applications but differ in their detection methods (chromogenic vs. fluorogenic) and peptide sequences, which can affect their specificity and sensitivity in various assays .
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCORVRTOOZOG-HHIOAARCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




